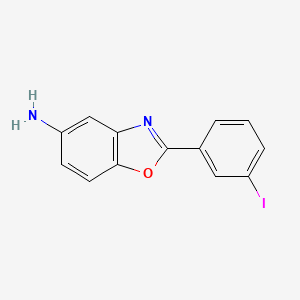

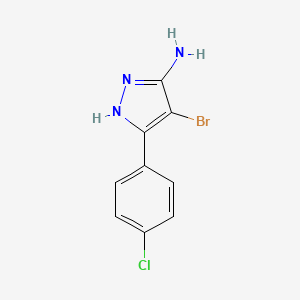

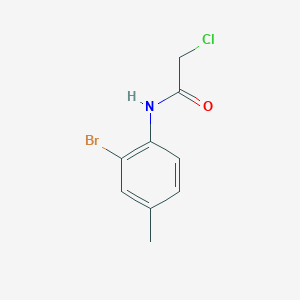

![molecular formula C12H11BrN2O2 B1331304 2-[(1-溴-2-萘基)氧基]乙酰肼 CAS No. 315248-38-5](/img/structure/B1331304.png)

2-[(1-溴-2-萘基)氧基]乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds to "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide" has been explored in various studies. For instance, a benzohydrazone compound was prepared and reacted with acetohydroxamic acid and VO(acac)₂ in methanol to produce an oxovanadium complex . Another study dealt with the synthesis of a bromo derivative of 2-acetyl-1-naphthol using Br₂/AcOH as a brominating agent . Additionally, a series of Schiff base derivatives was synthesized by condensation of aryl/hetero aromatic aldehydes with a diacetohydrazide under microwave irradiation . These studies provide insights into the methods and conditions that could potentially be applied to the synthesis of "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the oxovanadium complex was characterized by IR, UV-vis, and (1)H NMR spectra, and single crystal X-ray diffraction . The bromo derivative of 2-acetyl-1-naphthol's structure was confirmed by FTIR, 1H NMR, 13C NMR, and GCMS, and its crystal structure was analyzed by X-ray single-crystal diffractometry . These techniques are crucial for determining the molecular structure and could be applied to "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide" to confirm its structure.

Chemical Reactions Analysis

The studies reviewed do not directly address the chemical reactions of "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide". However, they do provide examples of reactions involving similar compounds. For instance, the dehydrohalogenation of a bromo-acetoxyimino compound was investigated, which led to a mixture of products and suggested a possible reaction mechanism . This information could be useful in predicting the reactivity and potential chemical transformations of "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. The crystal structure of the bromo derivative of 2-acetyl-1-naphthol was described in detail, including unit cell parameters and hydrogen bonding interactions . The oxovanadium complex's thermal analysis was also carried out . These studies provide a foundation for understanding the physical and chemical properties that "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide" may exhibit.

Relevant Case Studies

The reviewed papers did not provide specific case studies on "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide". However, the oxovanadium complex derived from a related benzohydrazone was tested for urease inhibitory activities, showing significant inhibition at a certain concentration . This suggests potential biological activities for similar compounds, which could be an area of interest for future case studies involving "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide".

科学研究应用

合成和抗菌研究

Mayekar等人(2010年)的研究表明,使用2-[(6-溴-2-萘基)氧基]乙酰肼合成了具有6-溴萘基的新型1,3,4-噁二唑衍生物。这些衍生物显示出有希望的抗菌活性,表明有潜力开发新的抗菌剂(Mayekar et al., 2010)。

抗癌评估

Salahuddin等人(2014年)对从2-[(1-溴-2-萘基)氧基]乙酰肼合成的1,3,4-噁二唑衍生物进行了研究。这些化合物被评估其抗癌性能,其中一些对乳腺癌细胞系显示出中等活性(Salahuddin et al., 2014)。

微波辅助合成和抗菌活性

Venkatesan等人(2012年)探索了2-[(1-溴-2-萘基)氧基]乙酰肼的Schiff碱衍生物的微波辅助合成。这些化合物被评估其抗菌活性,有助于开发新的抗菌剂(Venkatesan et al., 2012)。

钯前催化剂的合成

Zhou等人(2009年)描述了从2-[(1-溴-2-萘基)氧基]乙酰肼合成一种新型萘吡啶肟配合物,该配合物在Suzuki偶联反应中作为高效前催化剂。这项研究对催化和有机合成领域有所贡献(Zhou et al., 2009)。

DNA结合和抗菌研究

2021年,Ahmad等人合成了使用萘基乙酰肼配体的新金属配合物,显示出对DNA结合的潜力,并对各种菌株表现出抗菌活性,有助于药物化学和生物无机研究(Ahmad et al., 2021)。

超声辅助合成和抗氧化活性

Venkatesan等人(2011年)使用超声辐射合成了2-[(1-溴-2-萘基)氧基]乙酰肼的Schiff碱衍生物。这些化合物被测试其抗氧化活性,表明在对抗氧化应激中发挥作用(Venkatesan et al., 2011)。

合成和抗真菌活性

Turan-Zitouni等人(2013年)从2-[(1-溴-2-萘基)氧基]乙酰肼合成了新的肼衍生物,并评估了它们的抗真菌活性。一些化合物对人类致病念珠菌菌株显示出有希望的活性,为抗真菌药物开发开辟了途径(Turan-Zitouni et al., 2013)。

安全和危害

属性

IUPAC Name |

2-(1-bromonaphthalen-2-yl)oxyacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEYGZIYDZYEHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352635 |

Source

|

| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide | |

CAS RN |

315248-38-5 |

Source

|

| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)